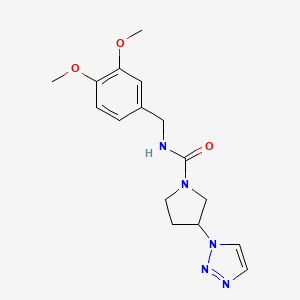
tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate” is a boronic ester. Boronic esters are compounds that contain a boronic acid ester group. These compounds are important in organic synthesis, especially in the Suzuki reaction .
Synthesis Analysis
While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through reactions involving boronic acids and alcohols .Molecular Structure Analysis
The molecular structure of “tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate” would likely involve a hexanoate ester group attached to a tert-butyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including Suzuki reactions, which are palladium-catalyzed cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Calorimetric Analysis and Thermokinetic Modeling
The study by Tsai et al. (2013) utilized calorimetric techniques combined with thermokinetic models to evaluate the thermal decomposition of tert-butyl peroxy-2-ethyl hexanoate (TBPO), a compound closely related to tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate. The research aimed to understand the thermal hazards of TBPO when mixed with metal ions, an insight that can be extended to similar compounds for their safe handling and storage in various scientific applications Tsai et al., 2013.
Asymmetric Hydrogenation Catalysis
Imamoto et al. (2012) explored the use of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research highlights the potential of using tert-butyl group-containing compounds as part of catalytic systems for enantioselective chemical syntheses, which are crucial in the production of pharmaceuticals and fine chemicals Imamoto et al., 2012.
Radical Addition Reactions
Sun et al. (2022) reported that tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB) can initiate radical acylation of allyl ester with benzaldehyde under metal-free conditions. This study showcases the reactivity of tert-butyl-containing peroxy compounds in promoting radical addition reactions, which can be applied in the synthesis of carbonyl-containing compounds, thus contributing to the field of synthetic organic chemistry Sun et al., 2022.
Synthesis of Metal Complexes
Efimova et al. (2008) synthesized tetra(6-tert-butyl-2,3-quinoxalino)porphyrazine and its complexes with bivalent metals, exploring the solubility and electronic absorption spectra of these compounds. The research demonstrates the utility of tert-butyl group-containing compounds in the synthesis of metal complexes, which have potential applications in materials science and catalysis Efimova et al., 2008.
Fullerene Chemistry
Xiao et al. (2005) investigated the addition of tert-butylperoxy radicals to [70]fullerene, leading to a range of adducts. This work illustrates the involvement of tert-butyl group-containing compounds in fullerene chemistry, contributing to the development of novel fullerene-based materials with potential applications in nanotechnology and materials science Xiao et al., 2005.
Wirkmechanismus
Target of Action
This compound is often used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its role as a reagent in organic synthesis. It is used in the formation of carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reactions . The boronic ester group in the compound interacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond .
Biochemical Pathways
The products synthesized using this compound could potentially interact with various biochemical pathways, depending on their structure and function .
Result of Action
The primary result of the action of “tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate” is the formation of new carbon-carbon bonds in organic molecules. This can lead to the synthesis of complex organic compounds, including potential drug molecules .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BO4/c1-14(2,3)19-13(18)11-9-8-10-12-17-20-15(4,5)16(6,7)21-17/h8-12H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTIINHUPNBZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-1-(2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)but-2-en-1-one](/img/structure/B2955089.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2955090.png)
![ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2955092.png)
![2-Chloro-1-[(2R,3R)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidin-1-yl]ethanone](/img/structure/B2955093.png)
![1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole](/img/structure/B2955094.png)

![4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2955096.png)
![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2955099.png)

![2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2955101.png)
![6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2955102.png)


![4-[2-(4-Fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2955110.png)